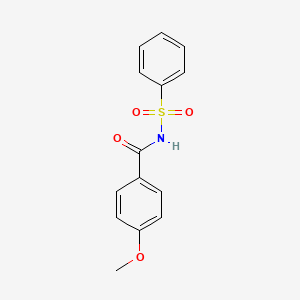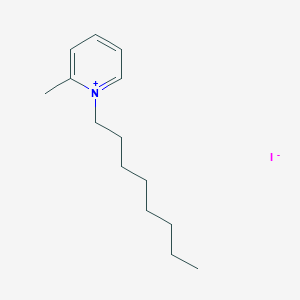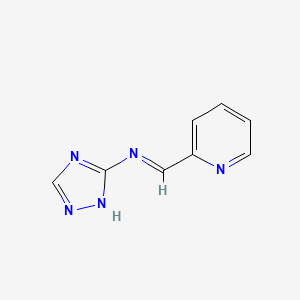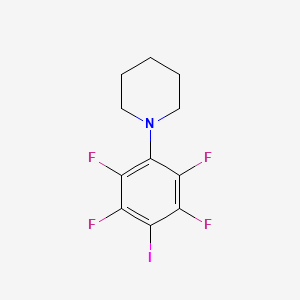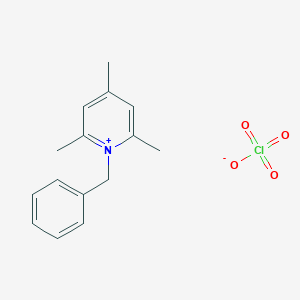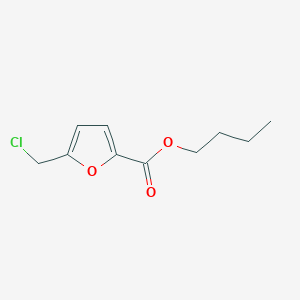
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- typically involves the aminoalkylation of 3,5-dimethylpyrazole. One common method includes the reaction between 1-chloromethyl-3,5-dimethylpyrazolium chloride and ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-(isopropylamino)-1-phenylpyrazole: Similar structure but with an isopropylamino group instead of ethylamino.
3,5-Dimethyl-4-(methylamino)-1-phenylpyrazole: Contains a methylamino group instead of ethylamino.
Uniqueness
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylamino group provides a balance between hydrophobic and hydrophilic interactions, making it suitable for various applications .
Propriétés
Numéro CAS |
21274-97-5 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-ethyl-3,5-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-4-14-13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3 |
Clé InChI |
SEEWJHYSZZPTRR-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(N(N=C1C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


